molecular formula C7H6N4O2 B13059466 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid

Cat. No.: B13059466
M. Wt: 178.15 g/mol
InChI Key: PLGYQOUQDHOBDY-UHFFFAOYSA-N
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Description

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrrole ring with a triazine ring, making it a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involves scalable synthetic methodologies. These methods often utilize readily available starting materials and optimize reaction conditions to achieve high yields and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed to produce the compound in kilogram quantities .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .

Comparison with Similar Compounds

4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-6-5-1-4(7(12)13)2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10)

InChI Key

PLGYQOUQDHOBDY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1C(=O)O)N

Origin of Product

United States

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